Bis(2-ethoxyethoxy) barium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Bis(2-ethoxyethoxy) barium” is a chemical compound with the molecular formula C12H26BaO6 . It is also known by its synonyms “149901-23-5” and "DTXSID10933799" .

Synthesis Analysis

The synthesis of barium compounds like “Bis(2-ethoxyethoxy) barium” often involves the reaction of barium metal with 2-(2-ethoxyethoxy)ethanol . The resulting solution is filtered to remove unreacted barium, and the barium concentration is determined by gravimetric analysis or ICP analysis .Molecular Structure Analysis

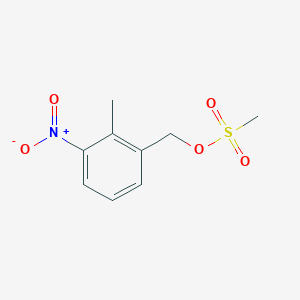

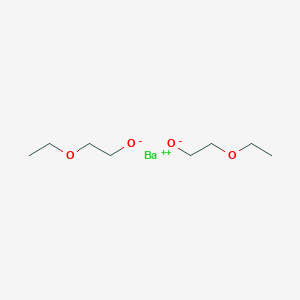

The molecular structure of “Bis(2-ethoxyethoxy) barium” is represented by the InChI stringInChI=1S/2C6H13O3.Ba/c2*1-2-8-5-6-9-4-3-7;/h2*2-6H2,1H3;/q2*-1;+2 . The Canonical SMILES representation is CCOCCOCC [O-].CCOCCOCC [O-]. [Ba+2] . Physical And Chemical Properties Analysis

“Bis(2-ethoxyethoxy) barium” has a molecular weight of 403.66 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, and a rotatable bond count of 12 . Its exact mass and monoisotopic mass are both 404.078186 g/mol .Applications De Recherche Scientifique

Sol-Gel Technology

Bis(2-ethoxyethoxy) barium may be used in sol-gel processes for the preparation of superconducting oxide films and powders. This application is part of an effort to develop soluble barium precursors that can be used to create high-quality materials for electronic devices .

Metal Alkoxide Precursors

The compound could serve as a precursor for metal alkoxides, which are essential in various chemical syntheses and material science applications. For instance, it might be used to generate copper alkoxides that are integral in producing copper sols with nanometer-scale particle sizes .

Biofilm Inhibition

While not directly related to Bis(2-ethoxyethoxy) barium, similar compounds have been studied for their effects on biofilms. It’s possible that Bis(2-ethoxyethoxy) barium could also be investigated for its potential in biofilm inhibition or control within medical or dental contexts .

Mécanisme D'action

Target of Action

Bis(2-ethoxyethoxy) barium, also known as barium(2+);2-ethoxyethanolate, is primarily used as a solvent in organic synthesis reactions . It is particularly useful in reactions involving organometallic compounds, such as hydride reductions and organometallic catalysis . Therefore, the primary targets of this compound are the reactants in these types of reactions.

Mode of Action

The compound interacts with its targets by acting as a medium for the reaction. Its high polarity and low volatility make it an excellent solvent for organic synthesis reactions . It facilitates the interaction between reactants, thereby promoting the reaction’s progress.

Pharmacokinetics

It’s important to note that any exposure to this compound should be minimized due to its potential toxicity .

Result of Action

The primary result of Bis(2-ethoxyethoxy) barium’s action is the successful completion of the organic synthesis reaction it is used in. By providing a suitable environment for the reaction, it helps facilitate the production of the desired end products .

Action Environment

The efficacy and stability of Bis(2-ethoxyethoxy) barium as a solvent can be influenced by various environmental factors. For instance, its effectiveness can be affected by the temperature and pressure of the reaction environment. Moreover, it should be stored below +30°C to maintain its stability .

Propriétés

IUPAC Name |

barium(2+);2-ethoxyethanolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9O2.Ba/c2*1-2-6-4-3-5;/h2*2-4H2,1H3;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXRGQPXPCQKSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC[O-].CCOCC[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562285 |

Source

|

| Record name | Barium bis(2-ethoxyethan-1-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-ethoxyethoxy) barium | |

CAS RN |

130812-47-4 |

Source

|

| Record name | Barium bis(2-ethoxyethan-1-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)

![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)